molecular formula C16H26BrNOS B14586130 4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol CAS No. 61151-33-5

4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol

Cat. No.: B14586130
CAS No.: 61151-33-5
M. Wt: 360.4 g/mol
InChI Key: XSAXTJDPSBZZEJ-UHFFFAOYSA-N
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Description

4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol is an organic compound with a complex structure that includes bromine, sulfur, and nitrogen atoms

Preparation Methods

The synthesis of 4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol involves multiple steps, starting from simpler aromatic compounds. The synthetic route typically includes:

    Bromination: Introduction of the bromine atom into the aromatic ring using bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3).

    Alkylation: Introduction of the butylsulfanyl group through a Friedel-Crafts alkylation reaction using butyl chloride (C4H9Cl) and aluminum chloride (AlCl3).

    Aminomethylation: Introduction of the diethylamino group using diethylamine (C4H11N) and formaldehyde (CH2O) under acidic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) and hydrochloric acid (HCl).

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide (OH-) or alkoxide (RO-) ions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol can be compared with similar compounds such as:

    4-Bromo-2-methylphenol: Lacks the butylsulfanyl and diethylamino groups, making it less complex and potentially less versatile in its applications.

    4-Bromo-2-[(methylsulfanyl)methyl]phenol: Similar but with a methylsulfanyl group instead of a butylsulfanyl group, which may affect its reactivity and applications.

    4-Bromo-2-[(butylsulfanyl)methyl]phenol: Lacks the diethylamino group, which may reduce its potential interactions with biological targets.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

61151-33-5

Molecular Formula

C16H26BrNOS

Molecular Weight

360.4 g/mol

IUPAC Name

4-bromo-2-(butylsulfanylmethyl)-6-(diethylaminomethyl)phenol

InChI

InChI=1S/C16H26BrNOS/c1-4-7-8-20-12-14-10-15(17)9-13(16(14)19)11-18(5-2)6-3/h9-10,19H,4-8,11-12H2,1-3H3

InChI Key

XSAXTJDPSBZZEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1=CC(=CC(=C1O)CN(CC)CC)Br

Origin of Product

United States

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